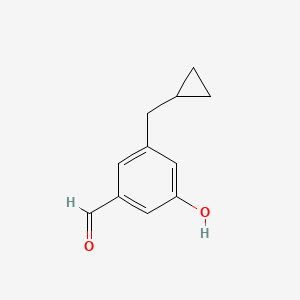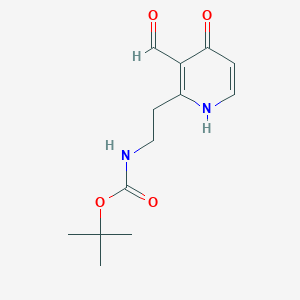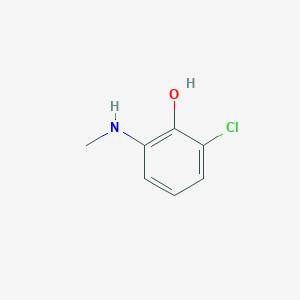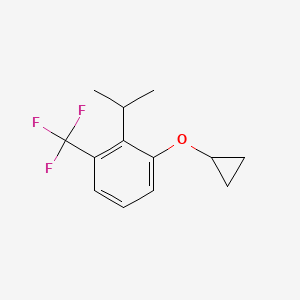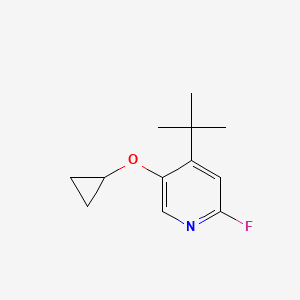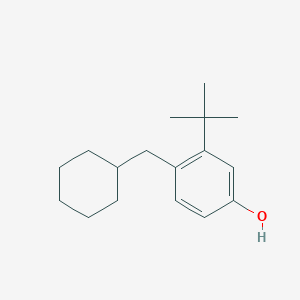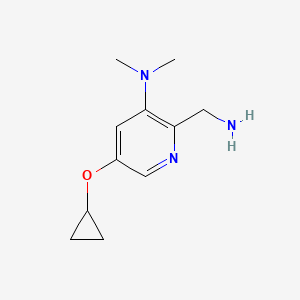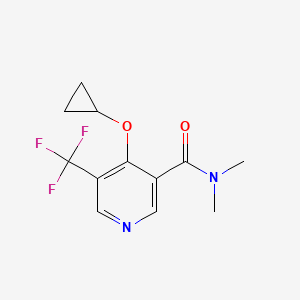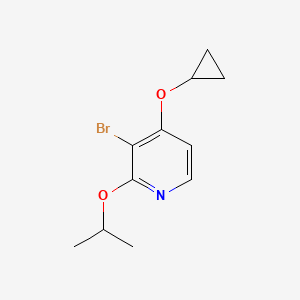
3-Bromo-4-cyclopropoxy-2-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-cyclopropoxy-2-isopropoxypyridine is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of pyridine, featuring bromine, cyclopropoxy, and isopropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxy-2-isopropoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Cyclopropoxylation: The cyclopropoxy group is introduced at the 4-position through a nucleophilic substitution reaction using a suitable cyclopropylating agent.
Isopropoxylation: The isopropoxy group is introduced at the 2-position using an isopropylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or other reducing agents for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
3-Bromo-4-cyclopropoxy-2-isopropoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy and isopropoxy groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-cyclopropoxy-2-isopropoxypyridine
- 2-Bromo-4-cyclopropoxy-3-isopropoxypyridine
- 3-Bromo-5-cyclopropoxy-4-isopropoxypyridine
Uniqueness
3-Bromo-4-cyclopropoxy-2-isopropoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromine, cyclopropoxy, and isopropoxy groups makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyloxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)14-11-10(12)9(5-6-13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
RLAWORMTEIFXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


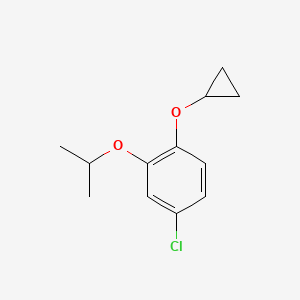
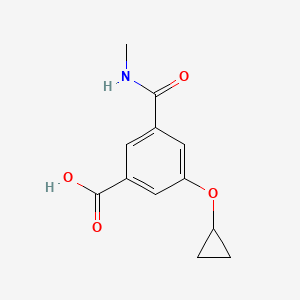
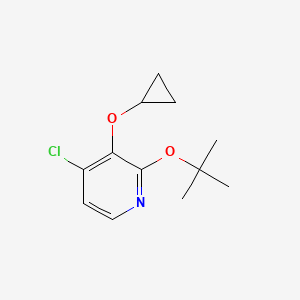
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)

